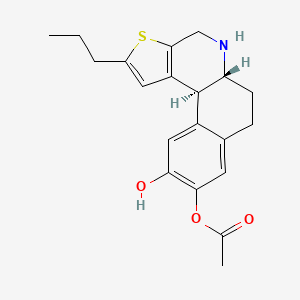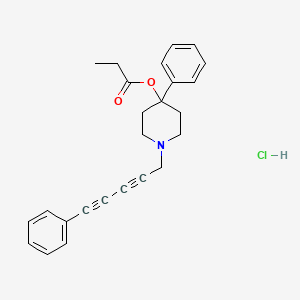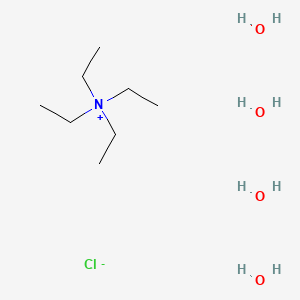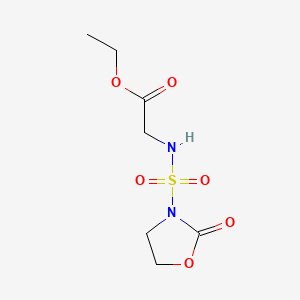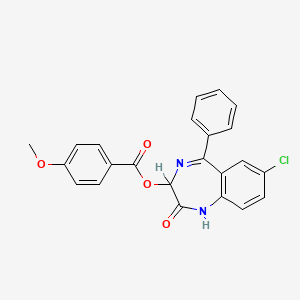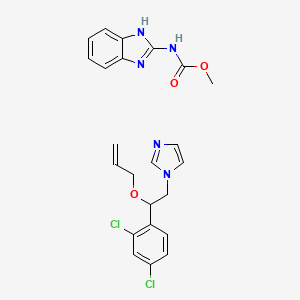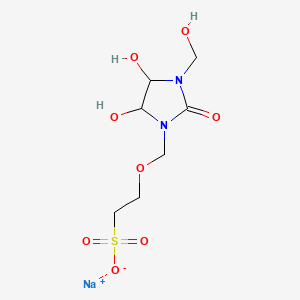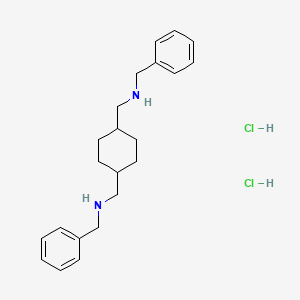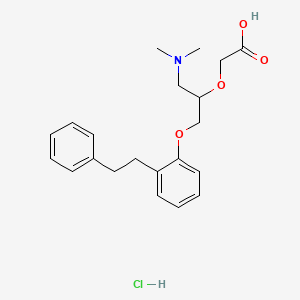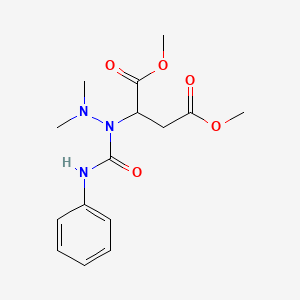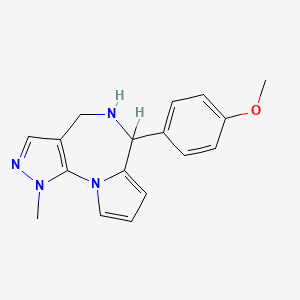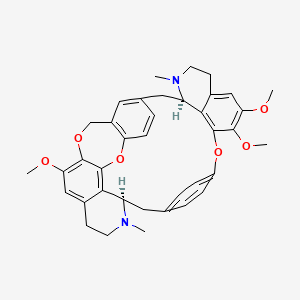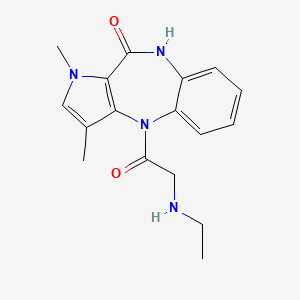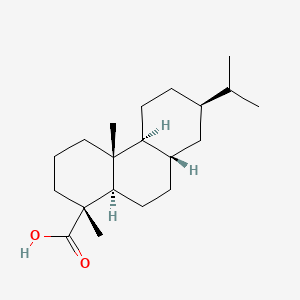
1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,7R,8aS,10aR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydroabietic acid is a tricyclic diterpene carboxylic acid derived from abietic acid, which is a major component of the rosin fraction of oleoresin synthesized by conifer species. This compound is known for its anti-inflammatory properties and reduced allergenicity compared to its precursor, abietic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrahydroabietic acid is typically synthesized through the hydrogenation of abietic acid. The process involves the reduction of the conjugated double bonds in abietic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the hydrogenation of rosin, which contains abietic acid, is performed using palladium or nickel catalysts. The process is optimized to achieve high yields of tetrahydroabietic acid while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydroabietic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Further reduction can lead to more saturated compounds.
Substitution: It can participate in substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: Reagents such as thionyl chloride for converting the carboxyl group to an acyl chloride.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Acyl chlorides and other substituted derivatives
Applications De Recherche Scientifique
Tetrahydroabietic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology: Studied for its anti-inflammatory properties and effects on immune cells.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the production of adhesives, varnishes, and other industrial products
Mécanisme D'action
Tetrahydroabietic acid exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide and prostaglandin E2. It achieves this by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2. Additionally, it inhibits the nuclear translocation of the nuclear factor-kappa B/p65 subunit, which is crucial for the transcription of pro-inflammatory genes .
Comparaison Avec Des Composés Similaires
Abietic Acid: The precursor to tetrahydroabietic acid, known for its allergenic properties.
Dehydroabietic Acid: Another derivative of abietic acid with distinct biological activities.
Triptoquinones: Bioactive abietane-type diterpenoids with health-promoting properties.
Uniqueness: Tetrahydroabietic acid is unique due to its reduced allergenicity and potent anti-inflammatory properties compared to abietic acid. Its ability to inhibit key inflammatory pathways makes it a valuable compound for therapeutic research .
Propriétés
Numéro CAS |
28241-05-6 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H34O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-17H,5-12H2,1-4H3,(H,21,22)/t14-,15+,16+,17-,19-,20-/m1/s1 |
Clé InChI |
YPGLTKHJEQHKSS-ASZLNGMRSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
SMILES canonique |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


